molecular formula C7H3Cl2FO2 B1298549 2,4-Dichloro-5-fluorobenzoic acid CAS No. 86522-89-6

2,4-Dichloro-5-fluorobenzoic acid

Cat. No. B1298549
CAS RN: 86522-89-6
M. Wt: 209 g/mol
InChI Key: KZCWJHUTTSVCRO-UHFFFAOYSA-N
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Patent
US05481032

Procedure details

26.8 g (0.1 mol) of 2,4-dichloro-5-fluorobenzophenone are dissolved in 250 g of 96% sulfuric acid, and 17 g of 30% hydrogen peroxide solution are added at 0° C., with thorough mixing, in such a way that the temperature does not exceed 40° C. When the metered addition is complete, the temperature is allowed to drop to 20° C. and the mixture is stirred for 5 h at this temperature. If the conversion is incomplete, a further 5 g of hydrogen peroxide solution are metered in (T<40° C.) and the mixture is diluted with 1000 g of water after a further 3 h of reaction time and is subsequently stirred for 2 h. The 2,4-dichloro-5-fluorobenzoic acid which has precipitated out is filtered off and purified by recrystallization (water) to give 17.8 g (0.0852 mol, 85%) of 2,4-dichloro-5-fluorobenzoic acid melting at 144°-146° C.
Name
2,4-dichloro-5-fluorobenzophenone
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[C:14]([Cl:16])[C:13]([F:17])=[CH:12][C:3]=1[C:4](C1C=CC=CC=1)=[O:5].[OH:18]O>S(=O)(=O)(O)O.O>[Cl:1][C:2]1[CH:15]=[C:14]([Cl:16])[C:13]([F:17])=[CH:12][C:3]=1[C:4]([OH:5])=[O:18]

Inputs

Step One
Name
2,4-dichloro-5-fluorobenzophenone
Quantity
26.8 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=CC=C2)C=C(C(=C1)Cl)F
Name
Quantity
250 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
OO
Step Four
Name
Quantity
1000 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 5 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 40° C
ADDITION
Type
ADDITION
Details
When the metered addition
CUSTOM
Type
CUSTOM
Details
to drop to 20° C.
CUSTOM
Type
CUSTOM
Details
are metered in (T<40° C.)
STIRRING
Type
STIRRING
Details
is subsequently stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The 2,4-dichloro-5-fluorobenzoic acid which has precipitated out
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
purified by recrystallization (water)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0852 mol
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.